molecular formula C10H12ClNO4S B14908152 n-(2-Chloro-5-(methylsulfonyl)phenyl)-2-methoxyacetamide

n-(2-Chloro-5-(methylsulfonyl)phenyl)-2-methoxyacetamide

Katalognummer: B14908152
Molekulargewicht: 277.73 g/mol
InChI-Schlüssel: NQFZHWPUYINUAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Chloro-5-(methylsulfonyl)phenyl)-2-methoxyacetamide is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, a methoxyacetamide group, and a methylsulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-5-(methylsulfonyl)phenyl)-2-methoxyacetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(methylsulfonyl)aniline with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Chloro-5-(methylsulfonyl)phenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(2-Chloro-5-(methylsulfonyl)phenyl)-2-methoxyacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-Chloro-5-(methylsulfonyl)phenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyacetamide
  • N-(2-Chloro-5-(methylsulfonyl)phenyl)acetamide

Uniqueness

N-(2-Chloro-5-(methylsulfonyl)phenyl)-2-methoxyacetamide is unique due to the presence of both the methoxyacetamide and methylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for specific research applications.

Eigenschaften

Molekularformel

C10H12ClNO4S

Molekulargewicht

277.73 g/mol

IUPAC-Name

N-(2-chloro-5-methylsulfonylphenyl)-2-methoxyacetamide

InChI

InChI=1S/C10H12ClNO4S/c1-16-6-10(13)12-9-5-7(17(2,14)15)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,12,13)

InChI-Schlüssel

NQFZHWPUYINUAZ-UHFFFAOYSA-N

Kanonische SMILES

COCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.